Home > Products > Screening Compounds P104569 > 4-{[2-(4-chlorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid
4-{[2-(4-chlorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid -

4-{[2-(4-chlorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid

Catalog Number: EVT-3685113
CAS Number:
Molecular Formula: C23H14ClNO5
Molecular Weight: 419.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of N-(4-chlorobenzyl)-4-nitrophthalimide: This could be achieved by reacting 4-nitrophthalimide with 4-chlorobenzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF [].
  • Reduction of nitro group: The nitro group in N-(4-chlorobenzyl)-4-nitrophthalimide can be reduced to an amine group using a reducing agent like stannous chloride in hydrochloric acid []. This would yield 2-(4-chlorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-amine.
Mechanism of Action
  • Inhibition of enzymes: Some phthalimide derivatives have been reported to inhibit enzymes like dynamin, which plays a role in endocytosis []. The mechanism often involves competitive binding to the enzyme's active site.
  • Interaction with receptors: Certain phthalimide derivatives can interact with specific receptors in the body, modulating their activity. For example, some compounds have been explored for their potential as chemokine receptor antagonists [, ].

2-[(2-Biphenyl-2-yl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl)amino]-4-chlorobenzoic acid

Compound Description: This compound is a dynamin I and II GTPase inhibitor, identified through virtual screening and exhibiting a potency of approximately 170 μM.

4-Chloro-2-(2-(4-(hydroxymethyl)phenyl)-1,3-dioxoisoindoline-5-carboxamido)benzoic acid

Compound Description: Identified as "pthaladyn-29", this compound is a potent dynamin I GTPase inhibitor with an IC50 of 4.58 ± 0.06 μM. It demonstrates borderline selectivity for dynamin I over dynamin II (approximately 5-10 fold).

4-Chloro-2-((2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl)amino)benzoic acid

Compound Description: This compound is listed as a small molecule dynamin 2 inhibitor potentially useful for the treatment of centronuclear myopathies.

(2-Substituted-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamic acid ethyl ester

Compound Description: This series of compounds were synthesized from N-substituted-4-nitrophthalimides.

N,N′-Bis(2-substituted-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)urea

Compound Description: This series of compounds were synthesized as a major product from N-substituted-4-aminophthalimides reacting with triphosgene.

5-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-isophthalic acid and its derivatives

Compound Description: This compound and its derivatives were used as ligands to synthesize triphenyltin(IV) carboxylate complexes. These complexes formed 1D supramolecular chains through intermolecular C–H···O hydrogen bonds.

4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Compound Description: This compound was utilized as a ligand to synthesize a triphenyltin(IV) carboxylate complex. This complex formed 1D supramolecular chains through intermolecular C–H···O hydrogen bonds.

Properties

Product Name

4-{[2-(4-chlorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid

IUPAC Name

4-[2-[(4-chlorophenyl)methyl]-1,3-dioxoisoindole-5-carbonyl]benzoic acid

Molecular Formula

C23H14ClNO5

Molecular Weight

419.8 g/mol

InChI

InChI=1S/C23H14ClNO5/c24-17-8-1-13(2-9-17)12-25-21(27)18-10-7-16(11-19(18)22(25)28)20(26)14-3-5-15(6-4-14)23(29)30/h1-11H,12H2,(H,29,30)

InChI Key

UZKAVWSQGYGJQZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.